molecular formula C13H14ClN3O2S2 B6580246 1-(5-chloro-2-methoxyphenyl)-3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}urea CAS No. 1207040-34-3

1-(5-chloro-2-methoxyphenyl)-3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}urea

Cat. No.: B6580246
CAS No.: 1207040-34-3
M. Wt: 343.9 g/mol
InChI Key: XXCZKGXEZVSQQG-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}urea is a useful research compound. Its molecular formula is C13H14ClN3O2S2 and its molecular weight is 343.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.0215967 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle checkpoint control, particularly in response to DNA damage or replication stress.

Mode of Action

The compound interacts with its target, the Serine/threonine-protein kinase Chk1, by binding to its active site. This interaction can inhibit the kinase activity of Chk1, leading to changes in cell cycle progression and DNA repair mechanisms .

Biochemical Pathways

By inhibiting Chk1, the compound could disrupt the normal response to DNA damage, potentially leading to cell cycle arrest or apoptosis .

Result of Action

The inhibition of Chk1 by this compound can lead to significant changes at the molecular and cellular levels. These changes may include alterations in cell cycle progression, DNA repair mechanisms, and potentially, induction of cell death .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S2/c1-19-11-4-3-8(14)5-10(11)16-12(18)17-13-15-9(6-20-2)7-21-13/h3-5,7H,6H2,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCZKGXEZVSQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=NC(=CS2)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.